molecular formula C15H12O2 B2804050 (2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one CAS No. 1202933-37-6

(2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one

Cat. No. B2804050
CAS RN: 1202933-37-6
M. Wt: 224.259
InChI Key: QQNBODTUWUYURK-HINBXAKRSA-N
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Description

“(2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one” is a chemical compound with the CAS Number: 1202933-37-6 . It has a molecular weight of 224.26 and its IUPAC name is (2E,4E)-5-(2-furyl)-1-phenyl-2,4-pentadien-1-one .


Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring attached to a phenyl group through a penta-2,4-dien-1-one chain . The InChI code for this compound is 1S/C15H12O2/c16-15(13-7-2-1-3-8-13)11-5-4-9-14-10-6-12-17-14/h1-12H/b9-4+,11-5+ .


Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources I found.

Scientific Research Applications

Self-Healing Polymers

One significant application of furan derivatives is in the development of self-healing materials. These materials utilize thermally reversible Diels–Alder (DA) chemistry, involving a diene (such as a furan group) and a dienophile (such as a maleimide group), to create polymers that can repair themselves when damaged. This technology has promising implications for extending the lifespan and enhancing the sustainability of various products (Liu & Chuo, 2013).

Green Chemistry and Renewable Resources

Furan derivatives, obtained from renewable resources like plant biomass, are central to green chemistry innovations. They serve as platform chemicals for synthesizing environmentally friendly polymers, biofuels, and other valuable chemicals. The Diels-Alder reactions involving furanic compounds exemplify green processes due to their high atom economy and potential for creating sustainable materials (Galkin & Ananikov, 2021).

Bioactive Compounds

Furan-containing heterocycles are crucial in medicinal chemistry, serving as key structural units in bioactive molecules. The presence of furan-2-yl groups, among others, in nucleobases, nucleosides, and their analogues contributes to activities against viruses, cancer, and other conditions. This application underscores the role of furan derivatives in drug discovery and development (Ostrowski, 2022).

Sustainable Materials

The conversion of plant biomass into furan derivatives like 5-hydroxymethylfurfural (HMF) marks a pivotal step towards sustainable material production. HMF and its derivatives are key intermediates for manufacturing a wide array of products, including monomers for new-generation polymers, functional materials, and even fuels, showcasing the versatility and environmental benefits of furan-based chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard codes H302, H312, H332 indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

(2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-15(13-7-2-1-3-8-13)11-5-4-9-14-10-6-12-17-14/h1-12H/b9-4+,11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNBODTUWUYURK-HINBXAKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one

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